

# 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

## CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside

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An In-Depth Technical Guide to **2,6,16-Kauranetriol 2-O-beta-D-allopyranoside** and Related ent-Kaurane Diterpenoid Glycosides

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of **2,6,16-Kauranetriol 2-O-beta-D-allopyranoside**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide has been supplemented with in-depth information on structurally related and well-studied ent-kaurane diterpenoid glycosides, which serve as a proxy for understanding its potential biological activities and mechanisms of action.

## Core Compound Identification

**2,6,16-Kauranetriol 2-O-beta-D-allopyranoside** is a diterpenoid glycoside belonging to the ent-kaurane class. These natural products are characterized by a tetracyclic carbon skeleton. While specific research on this molecule is sparse, its structural class is of significant interest for its diverse pharmacological activities.<sup>[1][2][3]</sup>

Table 1: Physicochemical Properties of **2,6,16-Kauranetriol 2-O-beta-D-allopyranoside**

Property	Value	Source
CAS Number	195735-16-1	[4][5]
Molecular Formula	C <sub>26</sub> H <sub>44</sub> O <sub>8</sub>	[4][6]
Molecular Weight	484.62 g/mol	[4][6]
Predicted Density	1.3±0.1 g/cm <sup>3</sup>	[6]
Predicted Boiling Point	654.3±55.0 °C at 760 mmHg	[6]
Predicted Flash Point	349.5±31.5 °C	[6]
Appearance	Powder	[5]

## Biological Context and Activity of Related Compounds

Ent-kaurane diterpenoids are major chemical constituents of plants from the Wedelia (syn. Sphagneticola) and Annonaceae families.[1][2][7] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] A prominent example is kaurenoic acid, an ent-kaurane diterpene isolated from *Sphagneticola trilobata*, which has been extensively studied for its potent anti-inflammatory properties.[8][9]

### Antimicrobial Activity

Several ent-kaurane diterpenoids isolated from *Wedelia trilobata* have demonstrated antimicrobial properties. While data for the title compound is unavailable, related molecules have shown inhibitory activity against various pathogens.

Table 2: Antimicrobial Activity of ent-Kaurane Diterpenoids from *Wedelia trilobata*

Compound	Test Organism	MIC (µg/mL)	Reference
Compound 2 <sup>1</sup>	Monilia albicans	~125	[7]
Compound 4 <sup>1</sup>	Monilia albicans	~125	[7]
Compound 7 <sup>1</sup>	Monilia albicans	~125	[7]
Compound 10 <sup>1</sup>	Monilia albicans	~125	[7]
Compound 12 <sup>1</sup>	Monilia albicans	~125	[7]
Compound 13 <sup>1</sup>	Monilia albicans	~125	[7]
n-hexane extract	Bacillus subtilis	Not specified	[10]
n-hexane extract	Staphylococcus aureus	Not specified	[10]
n-hexane extract	Pseudomonas aeruginosa	Not specified	[10]

<sup>1</sup> As numbered in the source publication. Specific structures are provided therein.

## Anti-inflammatory Activity

The anti-inflammatory effects of kaurenoic acid, a related ent-kaurane, are well-documented. It has been shown to inhibit key inflammatory mediators and pathways.

Table 3: Anti-inflammatory Activity of Kaurenoic Acid

Assay	Model	Parameter	Value	Reference
LPS-induced NO Production	RAW264.7 Macrophages	IC <sub>50</sub>	51.73 (±2.42) $\mu$ M	[11]
LPS-induced PGE <sub>2</sub> Release	RAW264.7 Macrophages	IC <sub>50</sub>	106.09 (±0.27) $\mu$ M	[11]
Carrageenan-induced Paw Edema	ICR Mice	ED <sub>50</sub>	83.37 (±0.29) mg/kg	[8]
Acetic Acid-induced Colitis	Rats	MPO Activity Inhibition	Dose-dependent	[12]

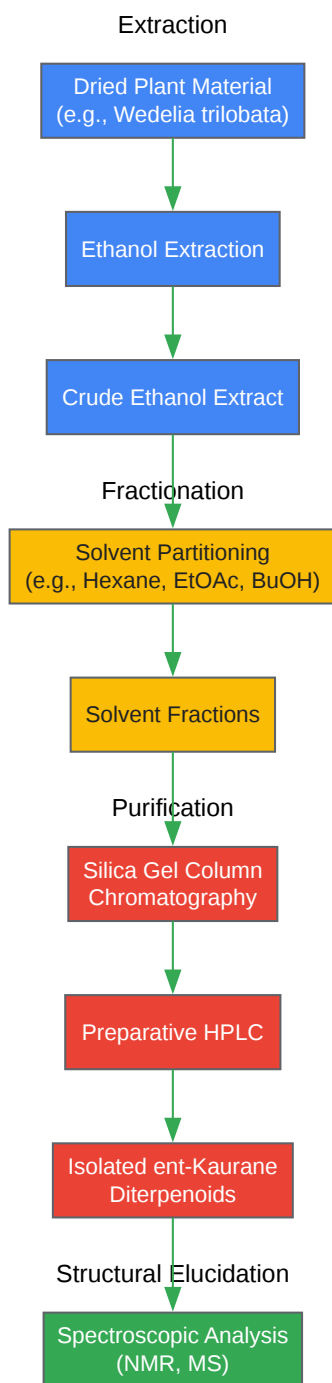
## Experimental Protocols

The following sections detail generalized experimental methodologies for the isolation and biological evaluation of ent-kaurane diterpenoids, based on published literature for related compounds.

### General Isolation and Purification Workflow

The isolation of ent-kaurane diterpenoid glycosides from plant sources like *Wedelia trilobata* typically follows a multi-step extraction and chromatographic process.

## General Workflow for Isolation of ent-Kaurane Diterpenoids

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Caption: General workflow for isolating ent-kaurane diterpenoids.

- **Extraction:** Air-dried and powdered whole plants (e.g., *Wedelia trilobata*) are typically extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.<sup>[13]</sup>
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
- **Purification:** The resulting fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.
- **Structural Elucidation:** The structures of the purified compounds are determined by extensive spectroscopic analysis, including 1D-NMR (<sup>1</sup>H, <sup>13</sup>C), 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).<sup>[7]</sup>

## Antimicrobial Assay Protocol (Broth Microdilution)

- **Preparation:** A panel of microbial strains (bacteria and fungi) are cultured in appropriate broth media.
- **Dilution Series:** The isolated compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with a standardized suspension of the test microorganism.
- **Incubation:** The plates are incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24h for bacteria).
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.<sup>[7]</sup>

## Anti-inflammatory Assay Protocol (LPS-induced Macrophages)

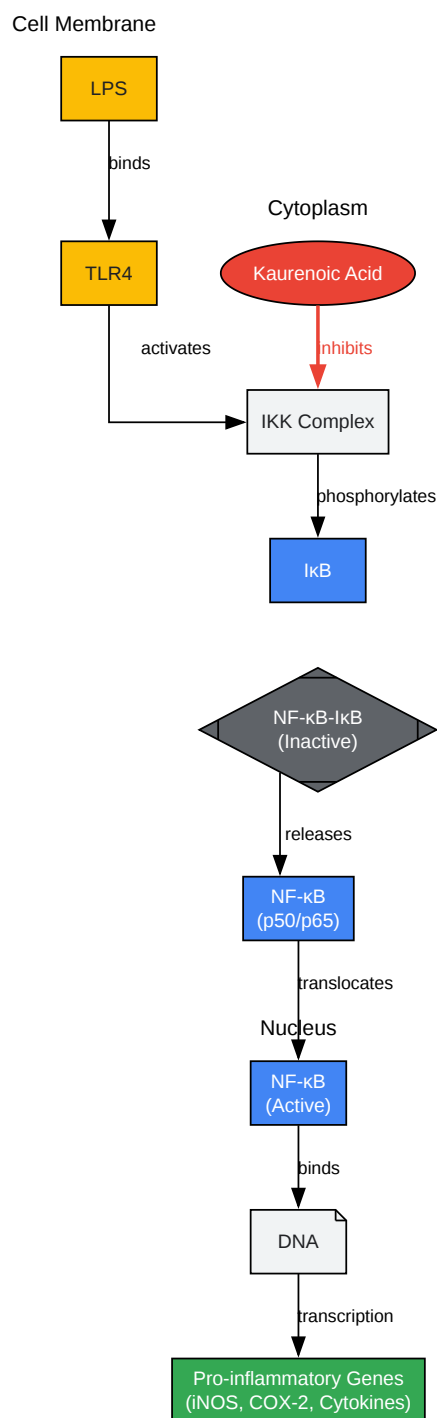
- Cell Culture: RAW264.7 macrophage cells are cultured in DMEM medium supplemented with 10% FBS and antibiotics.
- Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., kaurenoic acid) for 1 hour.
- Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
- Analysis of Inflammatory Markers:
  - Nitric Oxide (NO): After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
  - Prostaglandin E<sub>2</sub> (PGE<sub>2</sub>): PGE<sub>2</sub> levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
  - Gene Expression: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by RT-PCR or Western blot analysis.[\[11\]](#)

## Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by **2,6,16-Kauranetriol 2-O-beta-D-allopyranoside** have not been elucidated, studies on kaurenoic acid provide significant insights into the potential anti-inflammatory mechanisms of this compound class. The primary mechanism involves the inhibition of the pro-inflammatory NF-κB signaling pathway.[\[8\]](#)[\[11\]](#)[\[12\]](#)

### Inhibition of the Canonical NF-κB Pathway

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammation.[\[14\]](#)[\[15\]](#) In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like iNOS, COX-2, and various cytokines.[\[16\]](#)[\[17\]](#) Kaurenoic acid has been shown to inhibit this process by preventing the activation and nuclear translocation of NF-κB.[\[11\]](#)

Inhibition of NF- $\kappa$ B Pathway by Kaurenoic Acid[Click to download full resolution via product page](#)

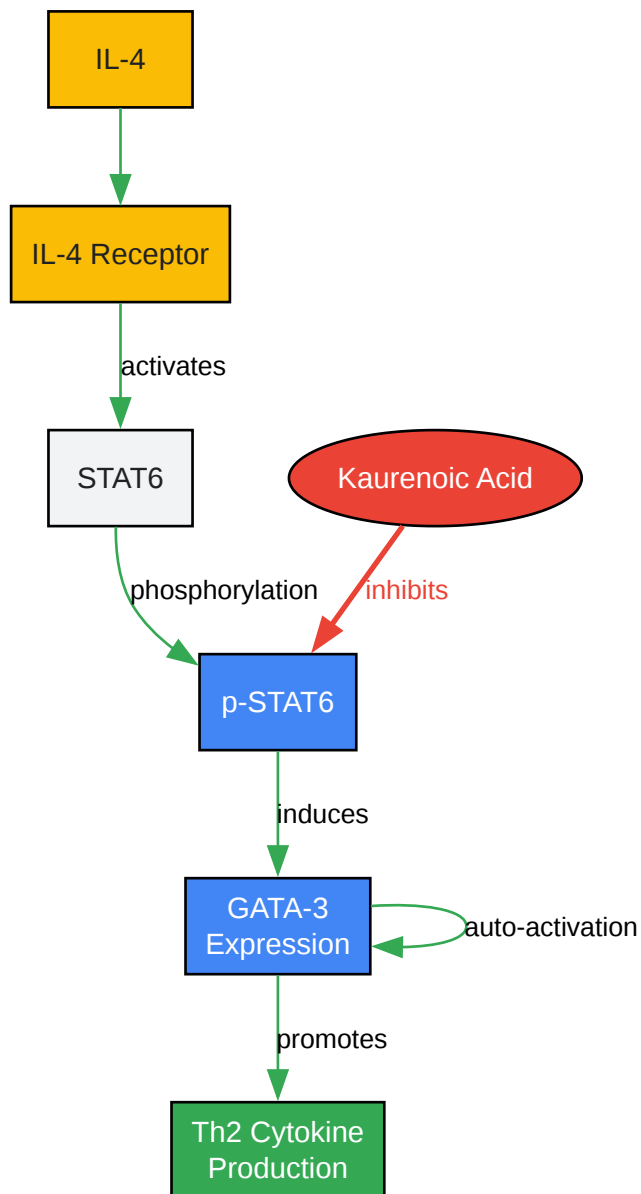
Caption: Kaurenoic acid inhibits LPS-induced inflammation via the NF- $\kappa$ B pathway.



## Modulation of T-Helper Cell Differentiation Pathways

Recent studies suggest that kaurenoic acid can also modulate immune responses by influencing T-helper (Th) cell differentiation, particularly the Th2 response, which is associated with allergic inflammation. This involves the STAT6 and GATA-3 signaling axis.<sup>[2]</sup> GATA-3 is a master transcription factor for Th2 differentiation.<sup>[18][19][20]</sup> Kaurenoic acid has been found to suppress the STAT6/GATA-3 signaling pathway, thereby reducing the expression of Th2 cytokines like IL-4.<sup>[2]</sup>

## Modulation of STAT6/GATA-3 Pathway by Kaurenoic Acid

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Caption: Kaurenoic acid suppresses Th2 responses by inhibiting STAT6/GATA-3 signaling.

## Conclusion and Future Directions

**2,6,16-Kauranetriol 2-O-beta-D-allopyranoside** belongs to the promising class of ent-kaurane diterpenoid glycosides. While direct experimental evidence for its bioactivity is currently lacking, the extensive research on related compounds, particularly kaurenoic acid, strongly suggests its potential as an antimicrobial and anti-inflammatory agent. Future research should focus on the isolation or synthesis of this specific compound to perform direct biological screening and elucidate its precise mechanisms of action. Such studies would clarify whether it shares the NF- $\kappa$ B and STAT6/GATA-3 inhibitory properties of its structural analogs and determine its potential for therapeutic development.

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- To cite this document: BenchChem. [2,6,16-Kauranetriol 2-O-beta-D-allopyranoside CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589496#2-6-16-kauranetriol-2-o-beta-d-allopyranoside-cas-number]

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